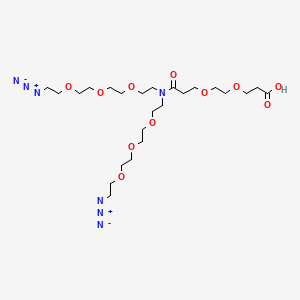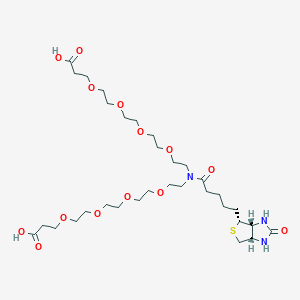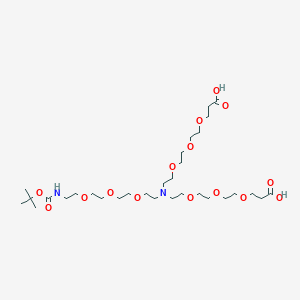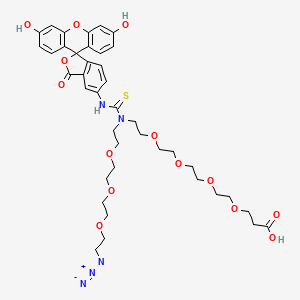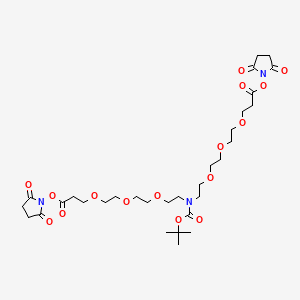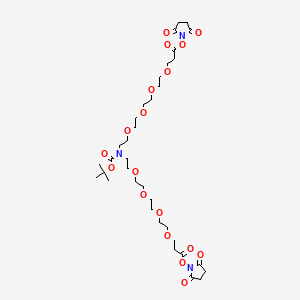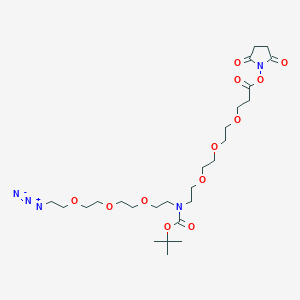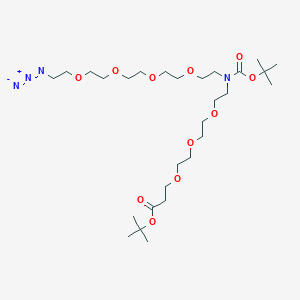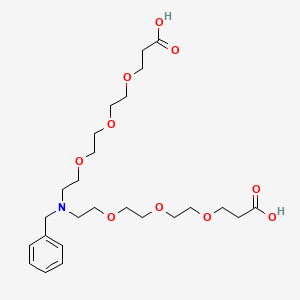
N-Benzyl-N-bis(PEG3-acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-bis(PEG3-acid) is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various chemical and biological applications. It contains a benzyl group and two PEG3-acid groups, which enhance its solubility and reactivity. The compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-bis(PEG3-acid) typically involves the reaction of benzylamine with PEG3-acid under specific conditions. The benzyl group acts as a protecting group for the amine, which can be deprotected via hydrogenolysis. The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods: Industrial production of N-Benzyl-N-bis(PEG3-acid) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
Types of Reactions:
Oxidation: N-Benzyl-N-bis(PEG3-acid) can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) are used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-Benzyl-N-bis(PEG3-acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs and other bioactive compounds.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in drug delivery systems and the development of targeted therapies.
Industry: Utilized in the production of high-performance materials and polymers .
Mechanism of Action
N-Benzyl-N-bis(PEG3-acid) exerts its effects primarily through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
N-Benzyl-N-bis(PEG2-acid): Contains two PEG2-acid groups instead of PEG3-acid, resulting in slightly different solubility and reactivity properties.
N-Benzyl-N-bis(PEG4-acid): Contains two PEG4-acid groups, offering increased solubility compared to PEG3-acid derivatives.
Uniqueness: N-Benzyl-N-bis(PEG3-acid) is unique due to its optimal balance of solubility and reactivity, making it a preferred choice for the synthesis of PROTACs and other complex molecules. Its ability to form stable amide bonds and its role as a versatile linker in various applications highlight its significance in scientific research .
Properties
IUPAC Name |
3-[2-[2-[2-[benzyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO10/c27-24(28)6-10-31-14-18-35-20-16-33-12-8-26(22-23-4-2-1-3-5-23)9-13-34-17-21-36-19-15-32-11-7-25(29)30/h1-5H,6-22H2,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSOIFQMGAZDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
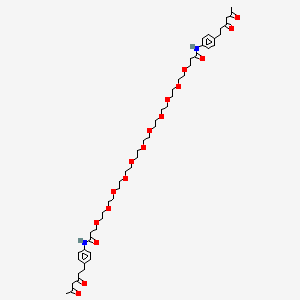
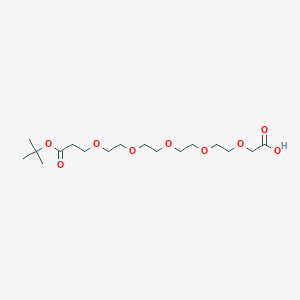



![1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid](/img/structure/B8106062.png)
